Cas no 1806071-76-0 (4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine)
4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine
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- Inchi: 1S/C6H3BrF2INO/c7-3-2(5(8)9)1-11-6(10)4(3)12/h1,5,12H
- InChI Key: SPJBSTOFOUNVGJ-UHFFFAOYSA-N
- SMILES: IC1=C(C(=C(C=N1)C(F)F)Br)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 2.5
- Topological Polar Surface Area: 33.1
4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006779-500mg |
4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |
1806071-76-0 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A024006779-1g |
4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |
1806071-76-0 | 97% | 1g |
$1,680.00 | 2022-04-01 |
4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine
4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine: A Comprehensive Overview
The compound 4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine (CAS No. 1806071-76-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in drug discovery, agrochemicals, and advanced materials. The presence of multiple functional groups, including bromine, iodine, hydroxyl, and difluoromethyl substituents, makes this compound unique and versatile in terms of reactivity and potential applications.
Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. The 4-bromo and 2-iodo substituents in this compound are particularly interesting due to their potential roles in medicinal chemistry. Bromine and iodine are known to enhance the pharmacokinetic properties of molecules, such as absorption and bioavailability, making them valuable for drug design. Additionally, the 5-difluoromethyl group introduces a degree of fluorination, which is often associated with improved stability and lipophilicity—key factors in drug efficacy.
The 3-hydroxy group in the molecule adds another layer of complexity by introducing hydrogen bonding capabilities. This feature can significantly influence the compound's solubility and interactions with biological systems. Recent research has explored the use of such hydroxyl-containing pyridines in enzyme inhibition studies, where they have shown promise as potential leads for anti-inflammatory and anticancer agents.
From a synthetic perspective, the preparation of 4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine involves a series of multi-step reactions that require precise control over regioselectivity and stereochemistry. The synthesis typically begins with a pyridine ring formation, followed by sequential substitution reactions to introduce the bromine, iodine, hydroxyl, and difluoromethyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions and improve yields.
In terms of applications, this compound has been investigated for its potential use in bioconjugation chemistry. The presence of both bromine and iodine substituents makes it an ideal candidate for cross-coupling reactions, which are fundamental in constructing complex molecular architectures. For instance, Suzuki-Miyaura couplings involving this compound have been reported to yield biologically active molecules with enhanced functionalities.
Moreover, the difluoromethyl group has been shown to play a critical role in modulating the electronic properties of the molecule. This feature has led to its exploration in optoelectronic materials, where fluorinated pyridines are known to exhibit desirable electronic transitions suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine. Quantum mechanical calculations have revealed that the compound exhibits unique electronic delocalization patterns due to its heteroaromatic framework. These findings have implications for its use in designing novel sensors and molecular switches.
In conclusion, 4-Bromo-5-(difluoromethyl)-3-hydroxy-2-iodopyridine (CAS No. 1806071-76-0) stands out as a multifaceted compound with significant potential across various scientific domains. Its complex structure endows it with versatile reactivity and functional properties, making it a valuable asset for researchers in medicinal chemistry, materials science, and beyond.
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